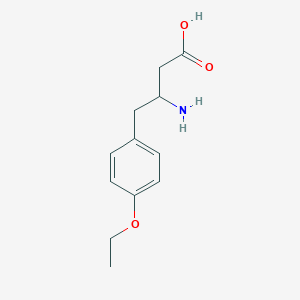

3-Amino-4-(4-ethoxyphenyl)butyric Acid

説明

3-Amino-4-(4-ethoxyphenyl)butyric Acid is a β-amino acid derivative featuring a phenyl ring substituted with an ethoxy group at the para position. Its structure comprises a butyric acid backbone with an amino group at the third carbon and a 4-ethoxyphenyl moiety at the fourth carbon. Ethoxy (-OCH₂CH₃) is an electron-donating group, which may enhance solubility in polar solvents and influence reactivity in synthetic applications.

特性

分子式 |

C12H17NO3 |

|---|---|

分子量 |

223.27 g/mol |

IUPAC名 |

3-amino-4-(4-ethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)7-10(13)8-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) |

InChIキー |

WRDYBARVIOLKIO-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)CC(CC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-ethoxyphenyl)butyric Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and amino acids.

Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and an appropriate amino acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-Amino-4-(4-ethoxyphenyl)butyric Acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反応の分析

4. 科学研究への応用

3-アミノ-4-(4-エトキシフェニル)酪酸は、科学研究において幅広い用途を持ち、以下のような分野で使用されます。

化学: より複雑な分子や材料の合成における構成単位として役立ちます。

生物学: この化合物は、酵素の相互作用や代謝経路に関する研究に使用されます。

医学: 特定の生化学経路を標的とする薬剤の開発において、治療の可能性があります。

科学的研究の応用

3-Amino-4-(4-ethoxyphenyl)butyric Acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

作用機序

3-アミノ-4-(4-エトキシフェニル)酪酸の作用機序は、特定の分子標的や経路との相互作用に関係しています。アミノ基とエトキシフェニル基は、その結合親和性と活性に重要な役割を果たします。 この化合物は、酵素阻害剤またはモジュレーターとして作用し、さまざまな生化学プロセスに影響を与える可能性があります .

類似化合物との比較

Research Findings and Trends

- Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, facilitating nucleophilic substitutions, while electron-donating groups (e.g., -OCH₃) may stabilize intermediates in coupling reactions .

- Solubility-Activity Relationships : Hydrophilic substituents (e.g., -OH) improve bioavailability but may reduce membrane permeability, whereas lipophilic groups (e.g., tert-butyl) enhance tissue penetration .

生物活性

3-Amino-4-(4-ethoxyphenyl)butyric acid (also referred to as AEPBA) is a compound that has garnered attention for its potential biological activities. This article explores its neuroprotective effects, interactions with neurotransmitter systems, and implications in cancer research, supported by relevant studies and data tables.

Chemical Structure and Properties

The chemical structure of AEPBA can be represented as follows:

This compound features an amino group, a butyric acid backbone, and an ethoxyphenyl substituent, which contribute to its biological activities.

Neuroprotective Effects

Research indicates that AEPBA exhibits neuroprotective properties , potentially through mechanisms similar to those of gamma-aminobutyric acid (GABA). GABA is known for its role as an inhibitory neurotransmitter in the central nervous system (CNS) and its involvement in various neurodegenerative conditions.

AEPBA may enhance GABAergic signaling, which could lead to reduced neuronal excitability and protection against excitotoxicity. Studies have shown that compounds with similar structures can modulate GABA receptor activity, promoting neuroprotection in models of neurodegeneration.

Interaction with Cancer Cells

AEPBA's biological activity extends to cancer research, where it has been evaluated for its effects on tumor cell proliferation and migration. The compound's influence on GABA levels has been investigated in relation to cancer cell dynamics.

Data Table: Biological Activities of AEPBA

Research Findings

- Neuroprotective Studies : Research has highlighted the potential of AEPBA in neuroprotection through enhanced GABAergic activity. Similar compounds have shown promise in reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.

- Cancer Cell Dynamics : Investigations into the role of GABA in cancer biology suggest that compounds like AEPBA may affect tumor growth and metastasis by modulating neurotransmitter levels. This area remains ripe for further investigation, particularly in the context of specific cancer types .

- Antioxidant Activity : Preliminary studies indicate that AEPBA may possess antioxidant properties, contributing to cellular protection against oxidative stress—a factor implicated in both neurodegeneration and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。